molecular formula C16H14N2O2 B5148428 N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide

N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide

Cat. No. B5148428
M. Wt: 266.29 g/mol
InChI Key: UAUYKISTHMCQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, also known as MOA-728, is a novel compound with potential applications in scientific research. This compound has been synthesized and studied extensively for its unique properties and potential uses in various fields of research.

Scientific Research Applications

N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has potential applications in various fields of scientific research. One of the primary uses of this compound is in the study of ion channels and their role in cellular signaling. N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying these channels.
In addition, N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has also been studied for its potential use in cancer research. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide involves its ability to selectively inhibit certain types of ion channels. Specifically, this compound has been shown to inhibit the voltage-gated sodium channel Nav1.7, which is involved in pain signaling. By inhibiting this channel, N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has the potential to be used as a pain reliever.
Biochemical and Physiological Effects:
N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit Nav1.7, this compound has also been shown to induce apoptosis in cancer cells. This effect is thought to be due to the compound's ability to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide is its selectivity for certain types of ion channels. This makes it a valuable tool for researchers studying these channels and their role in cellular signaling. However, one limitation of this compound is its potential toxicity. While N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are a number of future directions for research involving N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide. One potential area of study is the development of new pain relievers based on this compound's ability to inhibit Nav1.7. In addition, further studies are needed to determine the safety and efficacy of N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide in vivo, particularly in the context of cancer research. Finally, researchers may also explore the potential of N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide in other areas of scientific research, such as neuroscience and drug discovery.

Synthesis Methods

N-methyl-2-(6-oxo-5(6H)-phenanthridinyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-phenanthrenecarboxylic acid with thionyl chloride, followed by the reaction with N-methylglycine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

N-methyl-2-(6-oxophenanthridin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17-15(19)10-18-14-9-5-4-7-12(14)11-6-2-3-8-13(11)16(18)20/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUYKISTHMCQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2C3=CC=CC=C3C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.